molecular formula C6H6N2O3 B13341880 2-(Pyrimidin-4-yloxy)acetic acid

2-(Pyrimidin-4-yloxy)acetic acid

Cat. No.: B13341880
M. Wt: 154.12 g/mol
InChI Key: AYGSTFBXNTZECB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yloxy)acetic acid is an organic compound that features a pyrimidine ring attached to an acetic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yloxy)acetic acid typically involves the reaction of pyrimidine derivatives with chloroacetic acid under basic conditions. One common method includes the use of sodium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aqueous medium, and the product is isolated through acidification and subsequent crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring under basic conditions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism by which 2-(Pyrimidin-4-yloxy)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yloxy)acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-yloxy)acetic acid: Similar structure but with the oxygen atom attached at a different position on the pyrimidine ring.

Uniqueness

2-(Pyrimidin-4-yloxy)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-pyrimidin-4-yloxyacetic acid

InChI

InChI=1S/C6H6N2O3/c9-6(10)3-11-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10)

InChI Key

AYGSTFBXNTZECB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1OCC(=O)O

Origin of Product

United States

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